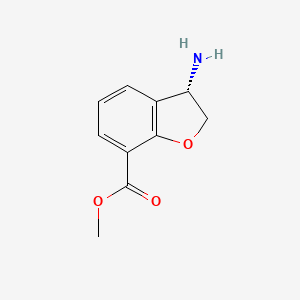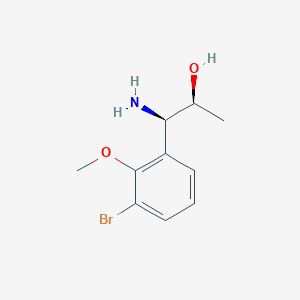
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino group attached to a propanol backbone, making it a versatile molecule for chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or reduce the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, and alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure with a fluorine atom instead of bromine.
(1R,2S)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL imparts unique reactivity and properties compared to its halogenated analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H14BrNO2 |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m0/s1 |
Clave InChI |
CXCXJWNJQATRAT-RCOVLWMOSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O |
SMILES canónico |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


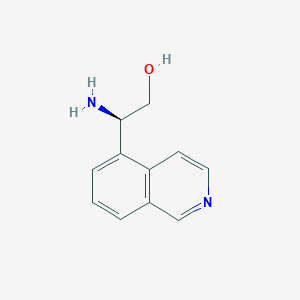
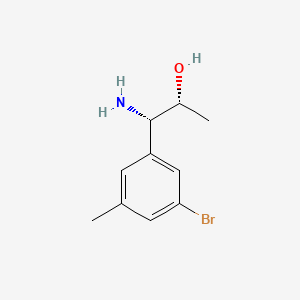

![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
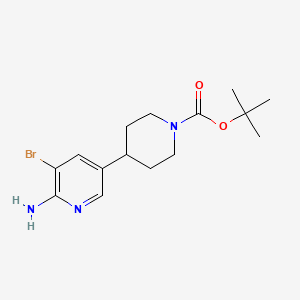
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
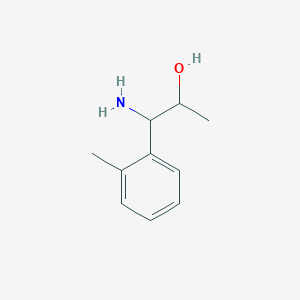
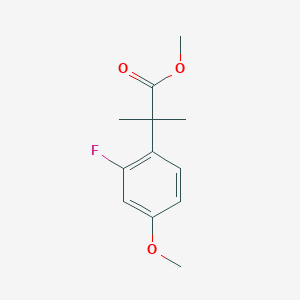
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
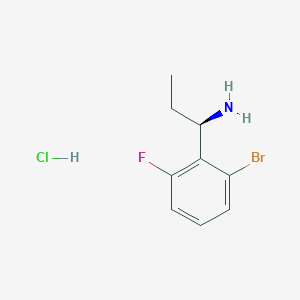

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
